![molecular formula C23H17NO7 B2584817 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 716332-53-5](/img/no-structure.png)

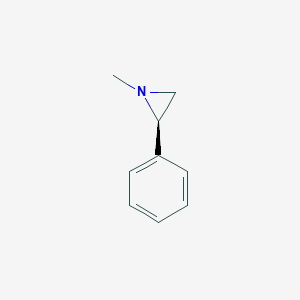

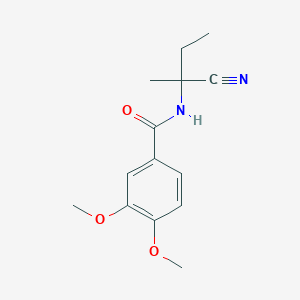

3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Chroman-4-one derivatives are known to exhibit a broad variety of biological and pharmaceutical activities, suggesting they may undergo a range of chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organic Chemistry

The compound 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is utilized in organic synthesis and characterization, showing its versatility in creating complex molecules. For instance, novel polystyrene-supported catalysts have been developed for the Michael addition, facilitating the synthesis of Warfarin™ and its analogues. These catalysts offer environmentally friendly alternatives for organic syntheses, with high conversion yields and reusability without significant activity loss (Alonzi et al., 2014). Similarly, the synthesis of 11-Amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives demonstrates the application of 3-methoxyphenol in producing chromene compounds with potential biological activities (Han et al., 2014).

Antibacterial Activity

The antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, including structures related to this compound, have been investigated, revealing significant bacteriostatic and bactericidal activities against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This research highlights the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Anticancer Properties

Studies on Ru(II) DMSO complexes containing substituted flavones show that ligands and their complexes exhibit significant cytotoxic potential against breast cancer cell lines MCF-7, suggesting a promising avenue for anticancer therapy development (Singh et al., 2017).

Anti-Tobacco Mosaic Virus Activity

Phenolic compounds derived from Cassia siamea, structurally related to this compound, have shown potential anti-Tobacco mosaic virus (TMV) activity. This research opens up new possibilities for developing plant virus inhibitors (Li et al., 2015).

Phototransformation Studies

Investigations into the phototransformation of chromenones reveal insights into regioselective photocyclisation and dealkoxylation, enhancing our understanding of how light influences the behavior of organic compounds, with implications for material science and photochemistry (Khanna et al., 2015).

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its specific biological or chemical properties. Chroman-4-one derivatives are a major focus of research due to their wide range of biological and pharmaceutical activities , suggesting that “3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” could also be a valuable subject of study.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the condensation of 2-methoxyphenol with 4-nitrobenzaldehyde to form 3-(2-methoxyphenoxy)-4-nitrostyrene, which is then cyclized with 4-hydroxycoumarin in the presence of a base to yield the final product.", "Starting Materials": ["2-methoxyphenol", "4-nitrobenzaldehyde", "4-hydroxycoumarin", "base"], "Reaction": ["Step 1: Condensation of 2-methoxyphenol with 4-nitrobenzaldehyde in the presence of a base to form 3-(2-methoxyphenoxy)-4-nitrostyrene.", "Step 2: Cyclization of 3-(2-methoxyphenoxy)-4-nitrostyrene with 4-hydroxycoumarin in the presence of a base to yield 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one."] } | |

| 716332-53-5 | |

Molekularformel |

C23H17NO7 |

Molekulargewicht |

419.389 |

IUPAC-Name |

3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C23H17NO7/c1-28-19-4-2-3-5-20(19)31-22-14-30-21-12-17(10-11-18(21)23(22)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3 |

InChI-Schlüssel |

DKICNSFBKRLZBQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2584734.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)

![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2584740.png)

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2584747.png)

![N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2584748.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)